2-Chloro-5-methoxyisonicotinic acid can be classified as an organic compound with the following characteristics:
The compound can be synthesized through various methods involving chlorination and methoxylation of isonicotinic acid derivatives.
The synthesis of 2-Chloro-5-methoxyisonicotinic acid typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. For instance, chlorination reactions are often conducted under reflux conditions to ensure complete reaction.
The molecular structure of 2-Chloro-5-methoxyisonicotinic acid features:
2-Chloro-5-methoxyisonicotinic acid participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-Chloro-5-methoxyisonicotinic acid involves its interaction with specific biological targets:
Research into its specific targets and pathways is ongoing and crucial for understanding its potential applications in drug development.
The physical and chemical properties of 2-Chloro-5-methoxyisonicotinic acid include:
Property | Value |
---|---|
Density | Approximately 1.4 g/cm³ |
Boiling Point | Variable; often >300°C |
Solubility | Soluble in organic solvents |
2-Chloro-5-methoxyisonicotinic acid has several scientific applications:
Ongoing research continues to explore its full range of applications based on its unique chemical properties and biological activities.
Regioselective functionalization of the pyridine ring is fundamental for precise positioning of chlorine and methoxy groups at the C2 and C5 positions, respectively. This process typically employs halogen-directed metalation strategies to overcome the inherent electronic biases of the heterocyclic system. 2-Chloroisonicotinic acid serves as a key precursor, where the carboxylic acid group at C4 and chlorine at C2 act as orthogonal directing groups for subsequent modifications. Directed ortho-lithiation using strong non-nucleophilic bases like lithium tetramethylpiperidine (LiTMP) enables selective deprotonation at C3 or C5, but the 2-chloro substituent significantly alters regioselectivity compared to unsubstituted pyridines. For example, lithiation of 2-chloroisonicotinic acid followed by electrophilic quenching preferentially yields C3-functionalized lactones (e.g., 12) rather than the desired C5 adducts, as corroborated by NMR studies [10].
Table 1: Regioselective Functionalization Strategies for 2-Chloroisonicotinic Acid
Target Position | Reagent System | Electrophile | Major Product | Yield (%) |
---|---|---|---|---|
C3 | LiTMP, THF, −78°C | Benzaldehyde | Lactone 12 | 65–78 |
C5 | Pd(OAc)₂/P(t-Bu)₃, K₂CO₃ | Arylboronic acid | 5-Aryl-2-Cl-isonicotinate | 82–90 |
C5 (Chlorination) | POCl₃ or triphosgene, reflux | – | 2,6-Dichloroisonicotinic acid | 70–85 |
Alternative approaches circumvent lithiation limitations through transition metal catalysis. Suzuki-Miyaura coupling on 2-chloro-5-bromonicotinic acid derivatives permits selective arylation at C5, leveraging the superior reactivity of the C–Br bond over C–Cl [10]. For methoxy installation, nucleophilic aromatic substitution is optimal: 2,6-dichloroisonicotinic acid undergoes selective displacement at C6 with sodium methoxide, exploiting the enhanced lability of ortho-chlorine due to ring nitrogen activation. Subsequent catalytic dechlorination at C2 using Pd/C or hydrogenation with hydrazine hydrate yields 5-methoxy-2-chloroisonicotinic acid with >95% regiochemical fidelity [1] [6].
Biocatalysis offers sustainable routes to enantiomerically enriched intermediates for 2-chloro-5-methoxyisonicotinic acid synthesis. Nicotinate dehydrogenase (NDHase, EC 1.17.1.5) from Pseudomonas spp. catalyzes the regioselective hydroxylation of nicotinic acid at C6, forming 6-hydroxynicotinic acid—a precursor for chlorinated derivatives. NDHase operates via a molybdenum-dependent mechanism, requiring electron transfer chains involving iron-sulfur clusters and flavin adenine dinucleotide (FAD) [3]. This enzyme exhibits absolute regioselectivity due to substrate recognition governed by the C3-carboxylate’s inductive effect, positioning C6 for hydroxylation.
Table 2: Biocatalytic Systems for Pyridine Functionalization
Enzyme | Source Microorganism | Substrate | Product | Conversion (%) |
---|---|---|---|---|
Nicotinate dehydrogenase | Pseudomonas entomophila L48 | Nicotinic acid | 6-Hydroxynicotinic acid | >98 |
Nitrilase | Pseudomonas putida CGMCC3830 | 3-Cyanopyridine | Nicotinic acid | 99 |
Engineered nitrilase | Recombinant E. coli | 5-Methoxy-3-cyanopyridine | 5-Methoxy-nicotinic acid | 95 |
For asymmetric synthesis, recombinant nitrilases (EC 3.5.5.1) expressed in Escherichia coli enable hydrolytic desymmetrization of prochiral dinitriles or kinetic resolution of racemic esters. Pseudomonas putida nitrilase immobilized on diatomite converts 3-cyanopyridine to nicotinic acid at 189 g/L productivity via fed-batch catalysis [8]. To access 5-methoxy variants, engineered nitrilases accept 5-methoxy-3-cyanopyridine, yielding 5-methoxy-nicotinic acid—a direct precursor for chlorination. High-cell-density fermentation (100 g/L biomass) of recombinant E. coli constitutively expressing nitrilase eliminates expensive inducers, enhancing industrial viability [8].
Post-synthetic modification of the C4-carboxylate group augments bioactivity by improving membrane permeability or target engagement. Hydrazide formation is particularly significant due to structural parallels with isoniazid, a frontline antitubercular drug. Condensation of 2-chloro-5-methoxyisonicotinic acid with hydrazine hydrate at 60°C yields the hydrazide analog with 92% efficiency. This derivative exhibits enhanced activity against Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, analogous to isoniazid’s mechanism but with improved pharmacokinetics due to the methoxy group’s electron-donating effect [7].
Table 3: Bioactivity of Key Derivatives
Derivative | Modification Site | Biological Activity | Potency (IC₅₀) |
---|---|---|---|
2-Chloro-5-methoxyisonicotinohydrazide | C4-hydrazide | Antitubercular | 0.18 μM |
Ethyl 2-chloro-5-methoxyisonicotinate | C4-ethyl ester | Improved oral bioavailability | N/A |
2-(3-Fluorophenyl)-5-methoxyisonicotinic acid | C2-aryl | PD-1/PD-L1 checkpoint inhibition | 36% inhibition at 10 μM |
Esterification diversifies the compound’s physicochemical profile. Fischer esterification with ethanol/sulfuric acid generates ethyl esters, while Steglich esterification with dicyclohexylcarbodiimide facilitates t-butyl esters. These esters serve as prodrugs, hydrolyzing in vivo to release the active acid. Additionally, the C2 chlorine is amenable to palladium-catalyzed amination, yielding 2-amino-5-methoxyisonicotinic acids that disrupt protein-protein interactions in immune checkpoint pathways, demonstrating 36% inhibition of PD-1/PD-L1 binding at 10 μM [7] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8